1-(Benzylideneamino)propan-2-ol
Description
1-(Benzylideneamino)propan-2-ol is a secondary alcohol derivative featuring a benzylideneamino (–N=CH–C₆H₅) substituent. This compound is structurally characterized by a propan-2-ol backbone (CH₃–CH(OH)–CH₂–) with a Schiff base moiety formed via condensation of an amine with benzaldehyde.
Properties
CAS No. |
5456-01-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(benzylideneamino)propan-2-ol |
InChI |
InChI=1S/C10H13NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 |
InChI Key |
BTMWXMBVBRUMPM-UHFFFAOYSA-N |
SMILES |
CC(CN=CC1=CC=CC=C1)O |
Canonical SMILES |
CC(CN=CC1=CC=CC=C1)O |
Other CAS No. |
5456-01-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., –OCH₃ in 1-(4-Methoxyphenyl)propan-2-ol) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., benzodioxole in ) may stabilize intermediates in catalytic reactions .
- Backbone Regiochemistry : Propan-1-ol derivatives (e.g., ) exhibit distinct reactivity compared to propan-2-ol analogues due to differences in steric hindrance and hydrogen-bonding capacity .
Key Observations :
- Yields for propan-2-ol derivatives (e.g., 70% in ) are generally higher than those for propan-1-ol analogues (55% in ), likely due to reduced steric constraints in secondary alcohols .
- The benzodioxole-containing compound () may require milder conditions to preserve the heterocyclic structure during synthesis .
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